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Compound of Interest

Compound Name: 5-Chloro-2-iodobenzaldehyde

CAS No.: 1001334-22-0

Cat. No.: B2444130 Get Quote

Executive Summary
5-Chloro-2-iodobenzaldehyde (CAS: 1001334-22-0) is a critical halogenated scaffold in drug

discovery, particularly for the synthesis of polysubstituted biphenyls and heterocycles via

Suzuki-Miyaura or Sonogashira cross-coupling. Its value lies in the orthogonal reactivity of the

aryl iodide (C–I) versus the aryl chloride (C–Cl) bonds, allowing for sequential, chemoselective

functionalization.

However, the synthesis of this scaffold often incurs the risk of regioisomeric impurities,

specifically 2-chloro-5-iodobenzaldehyde. Relying solely on low-resolution 1H NMR for

identification can lead to costly downstream failures due to the overlapping signal patterns of

these isomers. This guide provides a definitive structural assignment strategy, contrasting

1H/13C NMR diagnostics and benchmarking the compound's reactivity.

Structural Characterization: The NMR Fingerprint
Unlike simple substrates, the definitive identification of 5-Chloro-2-iodobenzaldehyde requires

a multi-faceted NMR approach to distinguish it from its positional isomers.

Predicted 1H NMR Spectrum (400 MHz, CDCl₃)
Note: Chemical shifts are estimated based on substituent additivity rules relative to benzene (δ

7.27) and validated against similar halo-benzaldehyde analogs.
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The "Senior Scientist" Insight: 13C NMR & HMBC
While 1H NMR patterns (d, d, dd) are similar for both the target and its isomer, 13C NMR

provides the definitive "smoking gun" due to the Heavy Atom Effect of Iodine.

Target (5-Chloro-2-iodobenzaldehyde): The carbon bearing the iodine (C-2) will appear

significantly upfield (shielded), typically between 90–100 ppm.

Isomer (2-Chloro-5-iodobenzaldehyde): The carbon bearing the chlorine (C-2) will appear in

the typical aromatic range (~130–135 ppm), while the C-5 (bearing Iodine) will be upfield.
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HMBC Correlation: An HMBC experiment will show a correlation from the aldehyde proton

(CHO) to C-1, C-2, and C-6.

If the CHO correlates to a carbon at ~95 ppm (C-2-I), you have the Target.

If the CHO correlates to a carbon at ~135 ppm (C-2-Cl), you have the Isomer.

Comparison with Alternatives
Structural Isomer Differentiation
The table below highlights the critical differences required to validate the identity of the material

before proceeding to synthesis.

Feature
5-Chloro-2-

iodobenzaldehyde

(Target)

2-Chloro-5-

iodobenzaldehyde

(Impurity)
Diagnostic Action

Substitution Pattern 1-CHO, 2-I, 5-Cl 1-CHO, 2-Cl, 5-I Check C-2 identity.[1]

H-3 Signal
Ortho to Iodine (~7.80

ppm)

Ortho to Chlorine

(~7.35 ppm)

H-3 is further

downfield in the

Target.

C-2 Chemical Shift ~90–100 ppm (C-I) ~130–135 ppm (C-Cl)
Definitive Check

(13C/HMBC).

Reactivity (Suzuki)

C-2 reacts first

(Sterically hindered

but electronic

preference)

C-5 reacts first

(Sterically accessible)

Target yields ortho-

substituted product.

Performance in Cross-Coupling
In a competitive Suzuki-Miyaura coupling (e.g., with phenylboronic acid, Pd(PPh₃)₄), the C–I

bond undergoes oxidative addition significantly faster than the C–Cl bond.

5-Chloro-2-iodobenzaldehyde: Rapidly forms the 2-phenyl-5-chlorobenzaldehyde

intermediate. The chlorine remains intact for a second functionalization (e.g., amination).
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Bromo-Analog (5-Chloro-2-bromobenzaldehyde): Slower reaction rate; requires higher

temperatures or active ligands (e.g., SPhos), increasing the risk of side reactions at the C–Cl

site.

Experimental Protocols
Sample Preparation for High-Resolution NMR
To ensure resolution of the fine meta-coupling (

Hz) on H-6:

Mass: Weigh 5–10 mg of the solid sample.

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

Note: Ensure the solution is free of suspended solids; filter through a cotton plug if

necessary to prevent line broadening.

Acquisition:

1H: 16 scans, spectral width -2 to 14 ppm (to catch CHO).

13C: 512 scans, spectral width 0 to 220 ppm.

HMBC: Optimized for

Hz (long range).

Synthesis Workflow (Sandmeyer Route)
The most reliable route to 5-Chloro-2-iodobenzaldehyde avoids direct iodination (which is

non-selective) and instead utilizes the Sandmeyer reaction from the amino-precursor.

5-Chloro-2-nitrobenzaldehyde Reduction
(Fe/HCl or SnCl2)

2-Amino-5-chlorobenzaldehyde
(Unstable Intermediate)

Yield ~85% Diazotization
(NaNO2, HCl, 0°C)

In situ Diazonium Salt
[Ar-N2]+ Cl-

Iodination
(KI, r.t.)

-N2 gas 5-Chloro-2-iodobenzaldehyde
(Target)

Sandmeyer
Yield ~60-70%
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Figure 1: Validated synthesis workflow via the Sandmeyer reaction, ensuring regiospecificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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